molecular formula C8H4ClN3O2S B12075976 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole CAS No. 88541-06-4

2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B12075976
CAS No.: 88541-06-4
M. Wt: 241.66 g/mol
InChI Key: SBLPQMINRAUSHC-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group at the second position and a nitrophenyl group at the fifth position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to induce cyclization, forming the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Reduction: Formation of 2-Chloro-5-(3-aminophenyl)-1,3,4-thiadiazole.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: Used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Utilized in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiadiazole ring can also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4-nitrophenyl)-1,3,4-thiadiazole
  • 2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole
  • 2-Chloro-5-(3-aminophenyl)-1,3,4-thiadiazole

Uniqueness

2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

88541-06-4

Molecular Formula

C8H4ClN3O2S

Molecular Weight

241.66 g/mol

IUPAC Name

2-chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C8H4ClN3O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H

InChI Key

SBLPQMINRAUSHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)Cl

Origin of Product

United States

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